molecular formula C20H23NO2 B5666297 NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE

NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B5666297
M. Wt: 309.4 g/mol
InChI Key: QJRIBTPGEWPZOG-UHFFFAOYSA-N
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Description

NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE is a chemical compound belonging to the xanthene family Xanthene derivatives are known for their diverse biological activities and are widely used in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE typically involves the reaction of xanthene-9-carboxylic acid with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN-DIPROPYL-9H-XANTHENE-9-CARBOXAMIDE stands out due to its unique dipropyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dipropyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-13-21(14-4-2)20(22)19-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIBTPGEWPZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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